molecular formula C6Bi2O12 B1617870 Bismuth oxalate CAS No. 6591-55-5

Bismuth oxalate

Cat. No.: B1617870
CAS No.: 6591-55-5
M. Wt: 682.02 g/mol
InChI Key: FIMTUWGINXDGCK-UHFFFAOYSA-H
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth oxalate is typically synthesized through precipitation methods. One common approach involves the reaction of bismuth nitrate with oxalic acid in an aqueous solution. The reaction is carried out under acidic conditions, often using nitric acid, perchloric acid, or hydrochloric acid to maintain the desired pH level. The general reaction can be represented as follows:

2Bi(NO3)3+3H2C2O4Bi2(C2O4)3+6HNO32Bi(NO₃)₃ + 3H₂C₂O₄ → Bi₂(C₂O₄)₃ + 6HNO₃ 2Bi(NO3​)3​+3H2​C2​O4​→Bi2​(C2​O4​)3​+6HNO3​

Industrial Production Methods: In industrial settings, the production of bismuth(3+) oxalate follows similar principles but on a larger scale. The process involves the controlled addition of oxalic acid to a bismuth-containing solution, followed by filtration and drying of the precipitated product. The purity and yield of the compound can be optimized by adjusting parameters such as temperature, concentration, and pH.

Chemical Reactions Analysis

Types of Reactions: Bismuth oxalate undergoes several types of chemical reactions, including:

    Oxidation: Upon heating, bismuth(3+) oxalate decomposes to form bismuth oxide (Bi₂O₃) and carbon dioxide (CO₂).

    Reduction: In the presence of reducing agents, bismuth(3+) oxalate can be reduced to metallic bismuth.

    Substitution: this compound can participate in ligand exchange reactions with other coordinating ligands.

Common Reagents and Conditions:

    Oxidation: Heating in an oxygen-rich environment.

    Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide.

    Substitution: Reaction with other ligands in a suitable solvent.

Major Products Formed:

    Oxidation: Bismuth oxide (Bi₂O₃)

    Reduction: Metallic bismuth (Bi)

    Substitution: Various bismuth coordination compounds depending on the ligands used.

Scientific Research Applications

Bismuth oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of bismuth-containing materials, including bismuth oxides and other coordination compounds.

    Biology and Medicine: Bismuth compounds, including bismuth(3+) oxalate, have antimicrobial properties and are used in the treatment of gastrointestinal disorders.

    Industry: this compound is employed in the production of catalysts for photochemical processes and in the fabrication of optoelectronic and electrochemical devices.

Mechanism of Action

The mechanism of action of bismuth(3+) oxalate involves its ability to form strong complexes with various ligands. In biological systems, bismuth ions can interact with thiol groups in proteins, leading to the inhibition of microbial growth. In materials science, the compound’s ability to form stable coordination complexes makes it useful in the synthesis of advanced materials.

Comparison with Similar Compounds

  • Bismuth(3+) nitrate (Bi(NO₃)₃)
  • Bismuth(3+) chloride (BiCl₃)
  • Bismuth(3+) sulfate (Bi₂(SO₄)₃)

Comparison: Bismuth oxalate is unique due to its specific coordination chemistry and the ability to form stable complexes with oxalate ions. Unlike bismuth(3+) nitrate and bismuth(3+) chloride, which are more soluble in water, bismuth(3+) oxalate’s low solubility makes it suitable for applications where controlled release of bismuth ions is desired. Additionally, the thermal decomposition of bismuth(3+) oxalate to bismuth oxide is a distinct feature that is leveraged in the synthesis of bismuth-containing materials.

Properties

IUPAC Name

dibismuth;oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Bi/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMTUWGINXDGCK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Bi2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333681
Record name Bismuth oxalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Bismuth oxalate
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CAS No.

6591-55-5
Record name Bismuth oxalate
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Record name Bismuth oxalate
Source EPA DSSTox
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Record name BISMUTH OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIS20CWG3M
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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